1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused bicyclic core (pyrazole and pyrimidine rings) with a ketone group at position 2. The substituents at positions 1 and 5 are 3,4-dimethylphenyl and 3-nitrophenylmethyl, respectively. These groups confer unique electronic and steric properties, influencing solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-6-7-16(8-14(13)2)24-19-18(10-22-24)20(26)23(12-21-19)11-15-4-3-5-17(9-15)25(27)28/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKIUVFKSBXXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution reactions: Introduction of the 3,4-dimethylphenyl and 3-nitrophenylmethyl groups through substitution reactions using suitable reagents and catalysts.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Structural Analogues and Substituent Effects
1-(4-Nitrophenyl)-1H,4H,5H-Pyrazolo[3,4-d]pyrimidin-4-one (CID 135874879)
- Core Structure : Same pyrazolo[3,4-d]pyrimidin-4-one backbone.
- Substituents : 4-Nitrophenyl at position 1 (vs. 3,4-dimethylphenyl in the target compound).
- Key Differences: The nitro group is para-substituted on the phenyl ring, whereas the target compound has a meta-nitro group on the benzyl substituent.
- Implications : The para-nitro configuration may alter electronic interactions with biological targets compared to the meta-nitro group .
1-(3,5-Dimethylphenyl)-1H,4H,5H-Pyrazolo[3,4-d]pyrimidin-4-one (CAS 852840-43-8)
- Core Structure : Identical bicyclic system.
- Substituents : 3,5-Dimethylphenyl at position 1 (vs. 3,4-dimethylphenyl).
- Key Differences :
- Symmetric 3,5-dimethyl substitution vs. asymmetric 3,4-dimethyl in the target compound.
- The symmetrical arrangement may enhance crystallinity but reduce binding specificity due to altered steric interactions.
- Implications : 3,4-Dimethylphenyl likely induces a more planar structure, favoring π-π stacking in protein binding pockets .
1-(2,4-Dimethylphenyl)-5-(Prop-2-yn-1-yl)-1H,4H,5H-Pyrazolo[3,4-d]pyrimidin-4-one (CAS 894997-80-9)
- Core Structure : Same pyrazolo[3,4-d]pyrimidin-4-one.
- Substituents : 2,4-Dimethylphenyl at position 1 and propargyl at position 3.
- Key Differences :
- Propargyl group introduces alkyne functionality, enabling click chemistry modifications.
- 2,4-Dimethylphenyl creates a distinct steric profile compared to 3,4-dimethylphenyl.
- Implications : The propargyl group could enhance modular derivatization for drug discovery pipelines .
Chlorinated Analogues
- Example : 1-[(3-{R})-1,1-Bis(oxidanylidene)thiolan-3-yl]-5-[(3,4-Dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one (from ).
- Substituents : 3,4-Dichlorophenylmethyl at position 5 and a sulfone-containing thiolane at position 1.
- Key Differences :
- Chlorine atoms increase lipophilicity and metabolic stability compared to nitro groups.
- The thiolane sulfone may enhance hydrogen bonding with target proteins.
Fluorinated Analogues
- Example : 6-Ethyl-5-(3-Fluoro-4-Methylphenyl)-1-(4-Methylphenyl)-1,5-Dihydro-4H-Pyrazolo[3,4-d]pyrimidin-4-one (CAS 952569-40-3).
- Substituents : Fluorine at position 3 of the phenyl ring and ethyl group at position 4.
- Key Differences :
- Fluorine’s electronegativity modulates electronic effects without significantly increasing steric bulk.
- Ethyl group enhances hydrophobic interactions.
Physicochemical and Pharmacokinetic Properties
*Predicted using fragment-based methods.
Biological Activity
The compound 1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one represents a novel addition to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.
Biological Activities
1. Antioxidant Activity
Research indicates that pyrazolo derivatives exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and inhibit oxidative stress markers. In vitro assays demonstrated that it effectively reduces reactive oxygen species (ROS) levels in cellular models .
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity. Studies utilizing lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases .
3. Anticancer Potential
Preliminary studies have indicated that this compound possesses anticancer properties. It was tested against various cancer cell lines, including breast and lung cancer cells, where it exhibited dose-dependent cytotoxicity. Molecular docking studies suggest that it may interact with key proteins involved in cancer cell proliferation .
4. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. In vitro tests demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Case Study 1: Antioxidant Evaluation
A study conducted on a series of pyrazolo derivatives, including the target compound, utilized DPPH and ABTS assays to assess antioxidant capacity. Results indicated that the compound exhibited an IC50 value comparable to well-known antioxidants such as ascorbic acid.
Case Study 2: Inflammatory Response Modulation
In another study involving LPS-stimulated RAW 264.7 macrophages, treatment with the compound resulted in a significant reduction in nitric oxide production, highlighting its potential as an anti-inflammatory agent. The inhibition was attributed to the suppression of NF-kB signaling pathways .
Research Findings Summary
| Activity | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH and ABTS assays | IC50 comparable to ascorbic acid |
| Anti-inflammatory | LPS-stimulated macrophage assay | Significant reduction in TNF-α and IL-6 |
| Anticancer | Cytotoxicity assays on cancer cell lines | Dose-dependent cytotoxic effects observed |
| Antimicrobial | Inhibition assays against bacterial strains | Effective against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
